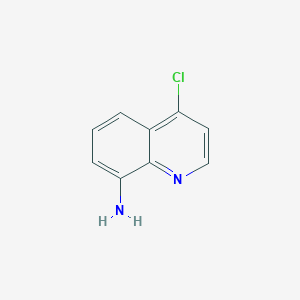

4-Chloroquinolin-8-amine

Description

Contextualization of Quinoline (B57606) Derivatives in Scholarly Inquiry

Quinoline, a fused bicyclic heterocycle composed of a benzene (B151609) ring and a pyridine (B92270) ring, and its derivatives are a cornerstone of medicinal and organic chemistry. nih.govfrontiersin.orgorientjchem.org These compounds are prevalent in nature, found in various alkaloids, and have been the basis for numerous synthetic molecules with a wide array of pharmacological activities. rsc.org The quinoline scaffold is considered a "privileged" structure in drug discovery, meaning it can bind to multiple biological targets with high affinity. nih.gov

The versatility of the quinoline ring system allows for functionalization at various positions, leading to a diverse range of derivatives with activities such as antimicrobial, anticancer, anti-inflammatory, and antimalarial properties. nih.govfrontiersin.orgorientjchem.org For instance, the 4-aminoquinoline (B48711) scaffold is the basis for well-known antimalarial drugs like chloroquine (B1663885). rsc.org The ability to modify the quinoline core through various chemical reactions, including nucleophilic and electrophilic substitutions, has enabled the synthesis of a vast library of compounds for biological screening. frontiersin.orgmdpi.com

Significance of 4-Chloroquinolin-8-amine as a Research Scaffold

Within the extensive family of quinoline derivatives, this compound stands out as a particularly valuable research scaffold. The presence of two reactive sites—the chloro group at the 4-position and the amino group at the 8-position—makes it an ideal starting material for the synthesis of more complex molecules. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and side chains. mdpi.comnih.gov This reactivity is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies, which are essential for optimizing the biological activity of a lead compound.

The amino group at the 8-position also offers a site for further chemical modification, enabling the creation of derivatives with altered physicochemical properties, such as solubility and lipophilicity, which can influence their pharmacokinetic and pharmacodynamic profiles. The strategic placement of these two functional groups on the quinoline ring allows for the systematic exploration of chemical space around the core structure, facilitating the design of molecules with improved potency and selectivity for specific biological targets.

Overview of Key Research Trajectories for this compound

Research involving this compound has primarily focused on its application as a key intermediate in the synthesis of novel compounds with potential therapeutic applications. A significant area of investigation is in the development of new antimalarial agents. rsc.org Given the structural similarity to existing antimalarials and the challenge of drug-resistant malaria strains, researchers have utilized this compound to synthesize new derivatives aimed at overcoming resistance.

Another prominent research trajectory is in the field of oncology. Scientists have designed and synthesized a variety of 4-aminoquinoline derivatives, some originating from the this compound scaffold, and evaluated their cytotoxic effects against various cancer cell lines. nih.gov These studies often involve creating hybrid molecules where the 4-aminoquinoline moiety is linked to other pharmacologically active groups to enhance anticancer activity.

Furthermore, the scaffold has been explored for its potential in developing agents against other diseases. For example, derivatives of 4-aminoquinolines have been investigated as inhibitors of enzymes like human acetylcholinesterase and butyrylcholinesterase, which are relevant to neurodegenerative diseases. researchgate.net The fundamental reactivity of this compound also makes it a subject of interest in synthetic organic chemistry, where new methods for its functionalization are explored. mdpi.comscholaris.ca

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C9H7ClN2 |

| CAS Number | 12604274 |

Structure

3D Structure

Propriétés

IUPAC Name |

4-chloroquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVFMKZFUXGDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10504140 | |

| Record name | 4-Chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81764-16-1 | |

| Record name | 4-Chloroquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10504140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Chloroquinolin 8 Amine

Strategies for the Preparation of 4-Chloroquinolin-8-amine and its Precursors

The synthesis of this compound relies on established and innovative methods in heterocyclic chemistry. These strategies often involve multi-step sequences, beginning with the construction of the fundamental quinoline (B57606) ring system, followed by functional group interconversions to install the chloro and amino moieties at the desired positions.

Nucleophilic substitution is a cornerstone of quinoline chemistry, employed both in the formation of the ring and in its subsequent functionalization. A common precursor for this compound is 4-chloro-8-nitroquinoline (B1348196). The synthesis of this intermediate can be achieved from 2-nitroaniline (B44862), which undergoes condensation with trimethyl orthoformate and Meldrum's acid. The resulting intermediate is then cyclized and subsequently chlorinated, often using phosphorus oxychloride (POCl₃), to replace a hydroxyl group at the C4 position with chlorine. mdpi.com This transformation is a classic example of nucleophilic substitution on a quinolinone tautomer.

The reactivity of the chlorine atom at the C4 position is a defining characteristic of 4-chloroquinolines. This position is highly susceptible to nucleophilic attack, a feature that is extensively exploited for derivatization. mdpi.comresearchgate.net The substitution of the C4-chloro group by various nucleophiles, such as amines or thiolates, is a facile process that allows for the introduction of diverse functionalities. mdpi.comresearchgate.net For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) has been studied under various conditions to yield 4-(1H-1,2,4-triazol-1-yl)quinolines, demonstrating the utility of this substitution reaction. researchgate.net

Table 1: Synthesis of 4-Chloro-8-nitroquinoline

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|

The introduction of the amino group at the C8 position is a critical step in the synthesis of the title compound. The most prevalent method is the reduction of a nitro group at the same position. The precursor, 4-chloro-8-nitroquinoline, can be efficiently reduced to this compound using various reducing agents. A common and effective method involves the use of tin(II) chloride (SnCl₂) in a methanolic solution of hydrochloric acid. mdpi.com This reaction proceeds under mild conditions and typically affords the desired 8-aminoquinoline (B160924) in good yield.

Broader strategies for the amination of quinoline systems have also been developed. These include the vicarious nucleophilic substitution of hydrogen (VNS), which allows for the direct introduction of an amino group onto an electron-deficient quinoline ring. mdpi.com Other approaches involve the functionalization of quinoline N-oxides, where copper-catalyzed reactions can introduce amino groups at the C2 position. nih.gov For functionalization at the C8 position specifically, methods such as amination of 8-quinolinesulfonic acid using magnesium amides have been reported, providing an alternative route to 8-aminoquinoline derivatives. researchgate.net

Table 2: Reduction of 4-Chloro-8-nitroquinoline

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Chloro-8-nitroquinoline | SnCl₂, 6M HCl, MeOH, T >50 °C | This compound | 75% | mdpi.com |

Condensation reactions are fundamental to constructing the quinoline ring itself. Several classic named reactions, such as the Skraup, Combes, and Friedländer syntheses, rely on the condensation of anilines with carbonyl compounds. iipseries.org A versatile method for producing precursors to 4-chloroquinolines is a variation of the Gould-Jacobs reaction, which involves the condensation of a substituted aniline (B41778) with diethyl ethoxymethylenemalonate. This reaction initially forms an anilinomethylenemalonate, which is then thermally cyclized to a 4-hydroxyquinoline-3-carboxylate. Subsequent hydrolysis, decarboxylation, and chlorination with an agent like phosphorus oxychloride yield the 4-chloroquinoline (B167314) core. ucsf.edu

A more direct condensation approach was used in the synthesis of the 4-chloro-8-nitroquinoline precursor, where 2-nitroaniline was condensed with a derivative formed from trimethyl orthoformate and Meldrum's acid. mdpi.com Another strategy involves the condensation of a 2-(trifluoromethyl)aniline (B126271) with a ketone to form a ketimine, which then undergoes anionic cyclization to produce a 4-aminoquinoline (B48711) derivative. google.com These condensation methodologies provide access to a wide array of substituted quinolines that can serve as precursors to this compound and its analogues.

The development of analogues of this compound requires flexible synthetic routes that can accommodate a variety of substituents on the quinoline ring. By starting with differently substituted anilines, a diverse library of quinoline cores can be generated. A two-step method has been successfully used to synthesize 51 different B-ring-substituted 4-hydroxyquinolines. ucsf.edu These intermediates were then converted to the corresponding 4-chloroquinolines, making them ready for further derivatization. ucsf.edu

Parallel synthesis techniques have also been employed to create arrays of 4-aminoquinoline analogues with diverse substituents at the C7 position. nih.gov These methods often involve generating a 4-chloroquinoline intermediate and then performing nucleophilic aromatic substitution with various amines. For instance, magnesiation of 7-chloroquinolines followed by reaction with different electrophiles has been shown to be an efficient way to produce 4-functionalized quinoline derivatives. worktribe.com Such strategies are crucial for exploring the structure-activity relationships of quinoline-based compounds.

Derivatization of this compound for Advanced Chemical Entities

The true synthetic utility of this compound lies in its capacity to be transformed into more complex molecules. The reactivity of the chloro group at C4 and the amino group at C8 allows for selective functionalization, leading to a vast chemical space of novel derivatives.

The chlorine atom at the C4 position of the quinoline ring is readily displaced by a variety of nucleophiles. This reactivity is central to the derivatization of 4-chloroquinolines. Research has demonstrated the successful substitution of this chloro group with both nitrogen and sulfur nucleophiles to create novel 4-amino and 4-thioalkyl-8-hydroxyquinolines from a 4-chloro-8-tosyloxyquinoline precursor. researchgate.net In these reactions, the tosyloxy group at C8 acts as a protecting group for a hydroxyl functionality.

The reaction with nitrogen nucleophiles such as pyrazole (B372694) and 3-methylpyrazole (B28129) required a subsequent deprotection step to reveal the 8-hydroxy group. researchgate.net However, when using pyrrolidine (B122466) or various thiolates (e.g., propanethiolate, isopropanethiolate, butanethiolate), the substitution of chlorine at C4 and the deprotection of the C8-tosyl group occurred simultaneously in a one-pot procedure. researchgate.net Similarly, various 4-chloro-7-substituted-quinolines have been reacted with mono- and dialkylamines to synthesize a series of 4-aminoquinoline derivatives. nih.gov These transformations highlight the robust nature of the C4-Cl bond's susceptibility to nucleophilic substitution, providing a reliable method for generating diverse libraries of quinoline derivatives.

Table 3: Derivatization of 4-Chloro-8-tosyloxyquinoline with Nitrogen and Sulfur Nucleophiles

| Starting Material | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Chloro-8-tosyloxyquinoline | Pyrazole | Pyridine (B92270), reflux | 4-(Pyrazol-1-yl)-8-hydroxyquinoline | 79% (after deprotection) | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | 3-Methylpyrazole | Pyridine, reflux | 4-(3-Methylpyrazol-1-yl)-8-hydroxyquinoline | 77% (after deprotection) | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Pyrrolidine | DMF, reflux | 4-(Pyrrolidin-1-yl)-8-hydroxyquinoline | 75% | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Propanethiol | NaH, DMF, reflux | 4-(Propylthio)-8-hydroxyquinoline | 74% | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Isopropanethiol | NaH, DMF, reflux | 4-(Isopropylthio)-8-hydroxyquinoline | 71% | researchgate.net |

| 4-Chloro-8-tosyloxyquinoline | Butanethiol | NaH, DMF, reflux | 4-(Butylthio)-8-hydroxyquinoline | 70% | researchgate.net |

Coupling Reactions for Complex this compound Structures

The functionalization of the this compound scaffold is pivotal for developing complex molecules with diverse applications. Palladium-catalyzed cross-coupling reactions are instrumental in this regard, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a versatile method for creating C-C bonds by coupling the chloroquinoline with various arylboronic acids. For instance, the coupling of 4-chloro-8-tosyloxyquinoline with arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst and K₂CO₃ as a base in DMF. researchgate.net This approach allows for the introduction of a wide range of aryl groups at the 4-position of the quinoline ring. The reaction typically proceeds under anhydrous conditions to protect the tosyl group. researchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product. researchgate.netorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction provides a powerful tool for the synthesis of C-N bonds. It involves the palladium-catalyzed coupling of amines with aryl halides. wikipedia.orgresearchgate.net This method has been applied to the amination of 4-chloroquinolines with various amines, including adamantane-containing amines, in the presence of a palladium catalyst like Pd(dba)₂ and a ligand such as BINAP. mdpi.com The reaction mechanism is understood to proceed through oxidative addition, amine coordination, deprotonation, and reductive elimination. wikipedia.org While highly effective, the choice of ligand and base can be crucial, as demonstrated in studies where certain combinations led to reduced products instead of the desired aminated quinoline. nih.gov

Sonogashira Coupling: The Sonogashira coupling is a key reaction for forming C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction has been adapted for the functionalization of quinoline systems. A modified, copper-free Sonogashira coupling strategy has been developed for the alkynylation of the quinoline motif, which is advantageous for its milder conditions and broader applicability. researchgate.net The regioselectivity of the reaction is a significant aspect, with studies showing that in dihaloquinolines, the chloro group at the C-2 position is more susceptible to oxidative addition with the palladium catalyst than the one at C-4, due to the influence of the adjacent nitrogen atom. beilstein-journals.org

Formation of Organometallic Complexes with this compound Scaffolds

The this compound framework and its derivatives serve as versatile ligands for the formation of a variety of organometallic complexes. These complexes are of significant interest due to their potential applications in catalysis and medicinal chemistry.

Ruthenium Complexes: Ruthenium(II) arene complexes have been synthesized using chelating ligands derived from 4-aminoquinolines. lu.senih.govrsc.orgresearchgate.net For example, bidentate ligands prepared from N-(2-aminoethyl)-7-chloroquinolin-4-amine can be reacted with the [(p-cymene)RuCl₂]₂ dimer to form complexes like [Ru(η⁶-cym)(L)Cl]Cl. nih.govrsc.org The synthesis often involves the initial formation of a Schiff base by reacting the aminoquinoline derivative with an aldehyde, followed by reduction and then complexation with the ruthenium precursor. nih.gov In some cases, deprotonation of the ligand with a base like triethylamine (B128534) is necessary before the addition of the ruthenium dimer. nih.gov These synthetic strategies allow for the creation of structurally diverse ruthenium complexes with pseudo-octahedral geometries. researchgate.net

Palladium Complexes: Palladium(II) complexes have also been prepared with ligands based on the 4-chloroquinoline structure. lu.sersc.org The synthesis typically involves the reaction of a chloroquinoline-based ligand, often a Schiff base, with a palladium precursor such as [Pd(COD)Cl₂]. lu.se These reactions are generally carried out in a solvent like dichloromethane (B109758) at room temperature. lu.se

Zinc Complexes: Dinuclear and mononuclear zinc(II) complexes have been synthesized using pentadentate ligands that incorporate a quinolin-8-ol moiety. iucr.orgiucr.org In one example, a dinuclear zinc(II) complex, [Zn₂(C₂₂H₁₈ClN₄O)Cl₃], was formed where one zinc atom is tetrahedrally coordinated and the other has a distorted trigonal-bipyramidal geometry. iucr.org Another study reported a mononuclear zinc(II) complex, [ZnBr₂(C₂₂H₁₉ClN₄O)], with a distorted square-pyramidal coordination geometry. iucr.org The quinolinol part of the ligand can either coordinate to the metal center or remain uncoordinated depending on the specific complex formed. iucr.org

Other Metal Complexes: The versatility of the quinoline scaffold extends to complexation with other metals as well. For example, organometallic compounds based on iridium and rhodium have been explored. lu.se The incorporation of a ferrocenyl group into a 4-aminoquinoline framework led to the development of ferroquine. lu.se

Characterization Techniques in the Synthesis of this compound and its Derivatives

The structural confirmation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques. These methods provide detailed information about the molecular structure, functional groups, and three-dimensional arrangement of atoms.

Spectroscopic Analysis in Structural Elucidation (e.g., NMR, Mass Spectrometry, FTIR)mdpi.comiucr.orgrsc.org

Spectroscopic methods are fundamental in the characterization of newly synthesized compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the chemical structure of this compound derivatives. rsc.org In ¹H NMR spectra, the aromatic protons of the quinoline ring typically appear in the region of δ 7.0-8.9 ppm. mdpi.comlu.senih.gov The protons of the amino group often present as a broad singlet, with its chemical shift being dependent on the solvent and concentration. mdpi.com For example, in the ¹H-NMR spectrum of this compound in CDCl₃, the NH₂ protons appear as a broad singlet at approximately 4.94 ppm. mdpi.com In substituted derivatives, the chemical shifts and coupling constants of the protons provide valuable information about the substitution pattern. mdpi.com ¹³C NMR spectra complement the proton data by showing the chemical shifts of all carbon atoms in the molecule, which is indicative of their chemical environment. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula. rsc.org The fragmentation patterns observed in the mass spectra can also offer structural clues. tandfonline.comnih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is employed to identify the functional groups present in the molecule. asianpubs.orgderpharmachemica.com The N-H stretching vibrations of the primary amine group in this compound derivatives are typically observed in the range of 3200-3500 cm⁻¹. asianpubs.org The C=C and C=N stretching vibrations of the quinoline ring appear in the fingerprint region, typically between 1500 and 1650 cm⁻¹. nih.govderpharmachemica.com The C-Cl stretching vibration is usually found in the lower frequency region of the spectrum. mdpi.com

Table 1: Selected Spectroscopic Data for this compound and its Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key FTIR (cm⁻¹) | Mass Spec (m/z) |

| This compound | 4.94 (bs, 2H, NH₂), 6.95 (d, 1H), 7.40 (t, 1H) mdpi.com | Not explicitly detailed | Not explicitly detailed | Not explicitly detailed |

| N-(1-Adamantylmethyl)-8-chloroquinolin-4-amine | 1.58-1.76 (m, 12H), 2.00 (br. s, 3H), 2.69 (d, 2H), 5.11 (t, 1H), 6.47 (d, 1H), 7.27 (dd, 1H), 7.63 (dd, 1H), 7.71 (dd, 1H), 8.60 (d, 1H) mdpi.com | Not explicitly detailed | Not explicitly detailed | M+H⁺: 355.1978 mdpi.com |

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride | 2.59 (s, 3H), 6.53 (d, 1H), 7.61 (d, 2H), 7.81 (dd, 1H), 8.08 (d, 2H), 9.34 (br s, 1H), 10.92 (br s, 1H) nih.gov | 27.23, 112.85, 124.11, 127.30, 128.03, 130.53, 134.99, 138.08, 142.89, 197.25 nih.gov | 3440, 1676.8, 1619.2, 1584, 1094 nih.gov | Not explicitly detailed |

X-ray Diffraction Studies of this compound Derivativesiucr.orgrsc.org

For instance, the crystal structure of a dinuclear zinc(II) complex with a ligand derived from 5-chloroquinolin-8-ol revealed a complex coordination environment with one tetrahedral and one distorted trigonal-bipyramidal zinc center. iucr.org In another study, the X-ray structure of a mononuclear zinc(II) complex showed a distorted square-pyramidal geometry. iucr.org X-ray diffraction studies have also been used to confirm the structure of organic derivatives, such as those resulting from coupling reactions, providing definitive proof of the molecular connectivity and stereochemistry. tandfonline.comiucr.org The data obtained from these studies, including cell parameters and space group, are crucial for a complete structural characterization. tandfonline.comnih.gov

Table 2: Selected Crystallographic Data for Derivatives of Chloroquinolines

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) |

| (μ₂-7-{[bis(pyridin-2-ylmethyl)amino-1κ³N,N′,N′′]methyl}-5-chloroquinolin-8-olato-2κN;1:2κ²O)trichlorido-1κCl,2κ²Cl-dizinc(II) iucr.org | Not specified | Not specified | Not explicitly detailed | Not explicitly detailed |

| (7-{[bis(pyridin-2-ylmethyl)amino-κ³N,N′,N′′]methyl}-5-chloroquinolin-8-ol)dibromidozinc(II) iucr.org | Not specified | Not specified | Not explicitly detailed | Not explicitly detailed |

| 2-(7-chloroquinoloyl-4-oxy)-9,9-dimethyl-12-(3-nitrophenyl)-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one tandfonline.com | Monoclinic | P2₁/c | Not explicitly detailed | Not explicitly detailed |

| Compound 15 (a 7-Chloro-4-thioalkylquinoline derivative) nih.gov | Triclinic | P 1 ¯ | a = 7.9509, b = 9.8444, c = 11.6086 | α = 81.312, β = 89.355, γ = 69.186 |

Pharmacological Research and Therapeutic Potential of 4 Chloroquinolin 8 Amine Derivatives

Antimalarial Activity of 4-Chloroquinolin-8-amine Analogues

The global challenge of malaria, exacerbated by the rise of drug-resistant Plasmodium parasites, necessitates the continuous development of new and effective antimalarial drugs. nih.gov The 4-aminoquinoline (B48711) framework remains a critical starting point for designing such agents due to its proven efficacy and cost-effective synthesis. nih.gov While the 7-chloro-4-aminoquinoline scaffold of chloroquine (B1663885) (CQ) is the most famous, investigations into other substitution patterns, including the 8-chloro isomer, are crucial for expanding the arsenal (B13267) against resistant malaria.

Inhibition of Plasmodium falciparum Growth by 4-Aminoquinoline Derivatives

Derivatives of 4-aminoquinoline have demonstrated significant activity against the erythrocytic stages of Plasmodium falciparum, the deadliest malaria parasite. esr.ie The fundamental structure of 4-aminoquinoline is considered a promising scaffold for developing candidates for combination therapy. researchgate.net Research has shown that synthetic quinoline (B57606) derivatives can possess potent antiplasmodial efficacy. researchgate.net

In one study, a series of novel quinoline derivatives were synthesized and evaluated for their in vitro antimalarial activity against P. falciparum. The half-maximal inhibitory concentrations (IC50) for these compounds ranged from 0.014 to 15.87 µg/mL. nih.gov Specifically, four compounds (4b, 4g, 4i, and 12) were identified as highly active, with IC50 values of 0.46, 0.30, 0.014, and 0.46 µg/mL, respectively, which are comparable to or better than chloroquine (IC50 0.49 µg/mL). nih.gov

| Compound | IC50 (µg/mL) against P. falciparum | Activity Level |

|---|---|---|

| 4b | 0.46 | Active |

| 4g | 0.30 | Active |

| 4i | 0.014 | Active |

| 12 | 0.46 | Active |

| Chloroquine (Reference) | 0.49 | Active |

Development of Novel Antimalarial Agents Based on this compound

The effort to develop new antimalarials has led to the synthesis of numerous analogues based on the 4-aminoquinoline scaffold. nih.gov Although much of the developmental work has centered on the 7-chloro isomer, the exploration of other isomers is a key strategy. For instance, a derivative featuring an 8-position substitution, N-(5-methyl-4H-1,2,4-triazol-3-yl)-2,8-bis(trifluoromethyl)quinolin-4-amine, was tested against P. berghei in mice and showed a 66% reduction in parasitemia on the fifth day after infection, demonstrating in vivo activity. nih.gov

The hybridization of the 4-aminoquinoline core with other pharmacophores is a promising strategy. This involves combining the quinoline scaffold with other molecules to create a single hybrid with potentially enhanced efficacy. nih.gov Such approaches aim to develop agents that can overcome existing resistance mechanisms.

Mechanistic Insights into Antimalarial Action (e.g., Hemozoin Formation Inhibition)

The primary mechanism of action for 4-aminoquinoline drugs is the inhibition of hemozoin formation. nih.gov During its lifecycle in red blood cells, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. esr.ie To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin. nih.gov

4-aminoquinoline derivatives act by accumulating in the parasite's acidic food vacuole. ajol.info There, they bind to free heme, forming a complex that prevents the heme from being converted into hemozoin. acs.orgnih.gov The buildup of this drug-heme complex is highly toxic to the parasite, disrupting membrane function and leading to cell death. nih.gov The 4-aminoquinoline nucleus is the minimal structure required for strong heme complexation. nih.gov The presence and position of a chloro group on the quinoline ring is critical for the inhibition of β-hematin (synthetic hemozoin) formation. acs.org While the 7-chloro position is well-studied, the influence of an 8-chloro substitution on this mechanism remains an area of active investigation.

Addressing Drug Resistance in Malaria Therapy through this compound Modifications

Widespread resistance to chloroquine, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, has severely limited its use. ajol.info This transporter actively pumps the drug out of the parasite's food vacuole, reducing its concentration at the site of action. ajol.info

A key strategy to overcome this resistance is the chemical modification of the 4-aminoquinoline structure. nih.gov While altering the substitution on the quinoline ring itself has often been found to be detrimental to antimalarial activity, systematic variation of the side chain attached to the 4-amino group is a more promising approach. nih.gov Modifications such as altering the length and branching of the side chain or introducing additional basic amino groups can restore activity against chloroquine-resistant strains. nih.govnih.gov These changes are thought to hinder the drug's recognition and efflux by the mutated PfCRT transporter. ajol.info The development of "reversed chloroquines" and other dual-function compounds that both inhibit hemozoin formation and block the PfCRT transporter represents an innovative strategy to combat resistance. nih.gov

Antitumor Research and Oncological Applications of this compound Scaffolds

Beyond their antimalarial properties, quinoline derivatives have garnered significant interest for their potential as anticancer agents. neuroquantology.com The 4-aminoquinoline scaffold, including the 8-chloro substituted variant, is being explored in oncology research for its ability to inhibit cancer cell growth. cymitquimica.com

Exploration of 4-Amino-8-chloroquinoline as a Potential Anti-tumor Agent

The compound 8-chloroquinolin-4-amine (B1279978) (also known as 4-amino-8-chloroquinoline) is recognized for its potential in medicinal chemistry, with possible anticancer properties making it a compound of interest in drug discovery. cymitquimica.com The unique chemical properties imparted by the chlorine atom at the 8-position and the amino group at the 4-position allow for various chemical modifications to develop new therapeutic agents. cymitquimica.com

Research into related structures has shown promise. For example, a series of novel 7-chloro-4-aminoquinoline-benzimidazole hybrids were evaluated for their antiproliferative activity. Several compounds demonstrated strong cytotoxic activity against leukemia and lymphoma cell lines, with GI50 values (the concentration causing 50% growth inhibition) in the low micromolar range. mdpi.com Specifically, compound 5d was highly effective against HuT78 (GI50 = 0.4 µM) and THP-1 (GI50 = 0.6 µM) cell lines. mdpi.com Similarly, another study synthesized 2-pyrazoline (B94618) derivatives bearing a 4-aryloxy-7-chloroquinoline fragment, which showed remarkable antitumor activity against 58 cancer cell lines, with GI50 values ranging from 0.48 to 1.66 μM. mdpi.com

While these studies focus on the 7-chloro isomer, they highlight the potential of the chloro-substituted 4-aminoquinoline scaffold in cancer research. Further investigation into derivatives of 4-amino-8-chloroquinoline is warranted to fully determine their efficacy and mechanism of action as antitumor agents.

| Compound | Cancer Cell Line | GI50 (µM) |

|---|---|---|

| 5d (7-chloro-4-aminoquinoline-benzimidazole hybrid) | Raji (Lymphoma) | 4.3 |

| HuT78 (Lymphoma) | 0.4 | |

| CCRF-CEM (Leukemia) | 8.2 | |

| THP-1 (Leukemia) | 0.6 | |

| 7b,d,f & 8c,f (2-Pyrazoline derivatives) | Various (58 cell lines) | 0.48 - 1.66 |

In Vitro Antiproliferative Activities of this compound Derivatives

Recent research has highlighted the potential of 4-aminoquinoline derivatives as antiproliferative agents. A study involving the synthesis of nineteen new compounds with a 4-aminoquinoline scaffold revealed significant cytotoxic effects against the MCF-7 human breast cancer cell line. farmaceut.orgresearchgate.net Notably, seventeen of these novel compounds demonstrated greater activity than the reference drug, doxorubicin. farmaceut.orgresearchgate.net

Key findings from this research include:

Compounds such as 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine, N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine, 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine, and N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine were found to be two to three times more potent than doxorubicin. farmaceut.orgresearchgate.net

The antiproliferative activity was evaluated using the sulforhodamine B (SRB) assay, with various concentrations of the test compounds incubated with the cancer cell monolayer for 48 hours. farmaceut.org

Another study synthesized chloroquine urea (B33335) derivatives and tested their antiproliferative activity against four human cancer cell lines. researchgate.netsrce.hr The results indicated that derivatives with aromatic moieties displayed activity at micromolar concentrations, marking them as interesting lead compounds for the development of new anticancer agents. researchgate.netsrce.hr

The anticancer potential of 6-Chloroquinolin-4-amine has also been investigated, showing significant cytotoxic effects on various cancer cell lines, including HeLa (cervical cancer) and CaCo-2 (colorectal cancer). The mechanism of action is thought to involve the inhibition of hemozoin formation in malaria parasites and intercalation into DNA, which disrupts replication in cancer cells.

Quinoline derivatives have shown promise against various cancer cell lines. neuroquantology.com For instance, certain substituted quinoline analogues have demonstrated cytotoxicity against MCF-7 cancer cells that is comparable to doxorubicin. neuroquantology.com Additionally, a series of chalcone-quinoline hybrids exhibited notable cytotoxicity against MCF-7, HCT-116, and MGC-803 cells. neuroquantology.com

Table 1: In Vitro Antiproliferative Activity of Selected 4-Aminoquinoline Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 7-(trifluoromethyl)-N-(3,4,5-trimethoxyphenyl)quinolin-4-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| N-(7-(trifluoromethyl)quinolin-4-yl)quinolin-3-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| 2-methyl-N-(7-trifluoromethyl)quinolin-4-yl)quinolin-3-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| N-(4-(4-aminophenylsulfonyl)phenyl)-7-chloroquinolin-4-amine | MCF-7 | More potent than Doxorubicin | farmaceut.orgresearchgate.net |

| Chloroquine urea derivative with aromatic moiety | Multiple | Micromolar concentrations | researchgate.netsrce.hr |

| 6-Chloroquinolin-4-amine | HeLa | 3.5 | |

| 6-Chloroquinolin-4-amine | CaCo-2 | 5.0 | |

| 7-((1H-indol-3-yl)methyl)-5-chloroquinolin-8-ol | Colo320 | - | mdpi.com |

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Colo205 | 2.05 | mdpi.com |

| Ethyl 2-(5-chloro-8-hydroxyquinolin-7-yl)-2-morpholinoacetate | Colo320 | 1.72 | mdpi.com |

| Quinoline-8-sulfonamide (B86410) derivative 9a | C32 | 0.520 mM | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | COLO829 | 0.376 mM | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | MDA-MB-231 | 0.609 mM | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | U87-MG | 0.756 mM | mdpi.com |

| Quinoline-8-sulfonamide derivative 9a | A549 | 0.496 mM | mdpi.com |

Development of New Cancer Treatments Utilizing the this compound Moiety

The development of novel cancer treatments often involves the strategic design of molecules that can selectively target cancer cells. The this compound moiety has been a focal point in this endeavor. Research has shown that derivatives of 4-aminoquinoline can exhibit enhanced activity against multidrug-resistant cancer cell lines. farmaceut.org The structural versatility of the quinoline ring allows for modifications that can lead to compounds with improved efficacy and selectivity.

For example, the synthesis of bioconjugates containing both indole (B1671886) and 5-chloro-8-hydroxyquinoline (B194070) skeletons has yielded derivatives with potent and selective toxicity against resistant colon adenocarcinoma cell lines, while showing no toxicity to normal fibroblast cells. mdpi.com This selectivity is a crucial aspect of developing safer and more effective cancer therapies.

Furthermore, research into quinoline-8-sulfonamide derivatives as modulators of the tumor cell-specific M2 isoform of pyruvate (B1213749) kinase (PKM2) has shown promise. mdpi.com One such derivative, compound 9a, was identified through in silico studies and confirmed in vitro to reduce intracellular pyruvate levels in A549 lung cancer cells, impacting cell viability and cycle distribution. mdpi.com This highlights the potential of targeting metabolic pathways in cancer cells using this compound-based compounds.

Research on this compound in the Treatment of Parasitic Infections

The 4-aminoquinoline scaffold is famously associated with antimalarial drugs like chloroquine. Research continues to explore new derivatives to combat drug-resistant strains of parasites. Studies have demonstrated that 4-amino-7-chloroquinoline derivatives can be effective against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. ebi.ac.uk

A notable area of research is the development of dual-target inhibitors. For instance, steroidal 4-aminoquinolines have been shown to be potent inhibitors of both P. falciparum and the botulinum neurotoxin serotype A metalloprotease. researchgate.netbg.ac.rs This dual activity presents an opportunity for developing broad-spectrum therapeutic agents.

In the context of other parasitic infections, 4-aminoquinoline derivatives have shown activity against Leishmania species. nih.gov Analogues of 4-amino-7-chloroquinoline and their platinum(II) complexes have demonstrated activity against promastigotes of various Leishmania species. nih.gov Furthermore, some derivatives have been shown to induce depolarization of the mitochondrial membrane potential in Leishmania promastigotes and infected macrophages. nih.gov

Table 2: Anti-parasitic Activity of this compound Derivatives

| Compound Type | Parasite | Activity | Reference |

|---|---|---|---|

| Steroidal 4-aminoquinolines | Plasmodium falciparum (chloroquine-resistant) | More active than mefloquine (B1676156) (some compounds) | researchgate.netbg.ac.rs |

| 4-Amino-7-chloroquinoline analogues | Leishmania species (promastigotes) | Active | nih.gov |

| 4-Amino-7-chloroquinolines conjugated to sulfonamide, hydrazide, and hydrazine | Leishmania amazonensis (promastigotes and amastigotes) | Induce mitochondrial membrane depolarization | nih.gov |

| Steroid linked aminoquinolines | Leishmania major (promastigotes and amastigotes) | Significant activity | nih.gov |

Investigations into this compound as Botulinum Neurotoxin Inhibitors

Botulinum neurotoxins (BoNTs) are among the most potent bacterial toxins known. nih.gov The light chain (LC) of BoNT is a zinc metalloprotease that is responsible for its neurotoxic effects. core.ac.uk Research has focused on developing small molecule inhibitors that can counteract these toxins.

The 4-amino-7-chloroquinoline (ACQ) substructure has been identified in several small molecule inhibitors of the BoNT/A LC. core.ac.ukunl.edu These compounds are believed to act as dual-function inhibitors, interfering with both the translocation of the toxin into neurons and the metalloprotease activity of the LC. core.ac.ukunl.edu

A refined pharmacophore model has been used to identify new, potent inhibitors of this structural class, with IC50 values ranging from 3.2 to 17 µM. unl.edu Molecular docking studies have supported the binding modes of these inhibitors, providing a basis for further structure-based design. unl.edu

Second-generation steroidal 4-aminoquinolines have shown even greater potency as inhibitors of the BoNT/A LC. researchgate.netbg.ac.rsnih.gov The introduction of an amino group at the C(3) position of the cholate (B1235396) component significantly increased potency, with IC50 values in the range of 0.81 to 2.27 µM. researchgate.netbg.ac.rsnih.gov Furthermore, bis(steroidal) 4,7-ACQ derivatives and bis(4,7-ACQ)cholate derivatives have exhibited potencies in the nanomolar range. researchgate.netbg.ac.rs

A significant finding in this area is the dual inhibitory activity of certain this compound derivatives against both BoNT/A LC and protozoa like Plasmodium falciparum. ebi.ac.uknih.gov This dual-target capability offers a unique paradigm for drug development, allowing for the simultaneous optimization of compounds for two distinct therapeutic indications. nih.gov

Structurally simplified analogs of a dual antimalarial and BoNT/A LC inhibitor have been synthesized to improve ligand efficiency while maintaining or exceeding inhibitory potency. nih.gov Several of these new compounds were more active than the parent compound against both targets. nih.gov This research indicates that the same level of inhibitory efficacy can be achieved with less structural complexity, providing new platforms for the development of more potent dual-action inhibitors. nih.gov

Table 3: Inhibitory Activity of 4-Aminoquinoline Derivatives against BoNT/A LC

| Compound Type | Target | IC50 / Potency | Reference |

|---|---|---|---|

| 4-Amino-7-chloroquinoline-based inhibitors | BoNT/A LC | 3.2 to 17 µM | unl.edu |

| Second-generation steroidal 4-aminoquinolines | BoNT/A LC | 0.81 to 2.27 µM | researchgate.netbg.ac.rsnih.gov |

| bis(steroidal)-4,7-ACQ derivatives | BoNT/A LC | Nanomolar range | researchgate.netbg.ac.rs |

| bis(4,7-ACQ)cholate derivatives | BoNT/A LC | Nanomolar range | researchgate.netbg.ac.rs |

| Structurally simplified dual inhibitors | BoNT/A LC and P. falciparum | More potent than parent compound | nih.gov |

Explorations of this compound in Neurodegenerative Disease Research

The therapeutic potential of this compound derivatives extends to the realm of neurodegenerative diseases. Oxidative stress is a key factor in the pathology of many neurodegenerative disorders, and compounds that can mitigate this are of great interest. mdpi.com

Research has identified 4-amino-7-chloroquinoline derivatives as potential therapeutic agents for Parkinson's disease. nih.gov These compounds have been shown to act as synthetic agonists of the nuclear receptor NR4A2, a promising drug target for neuroprotective therapies. nih.gov The 4-amino-7-chloroquinoline structure is considered a critical starting point for the development of novel NR4A2 agonists. nih.gov

In the context of Alzheimer's disease, derivatives of 8-hydroxyquinoline (B1678124) have been investigated as multitarget compounds. researchgate.net These compounds are designed to chelate redox-active metals, thereby reducing metal-driven oxidative stress and β-amyloid-mediated neurotoxicity. researchgate.net Hybrid compounds combining the features of the anti-Alzheimer's drug donepezil (B133215) with clioquinol (B1669181) have shown selective targeting of human butyrylcholinesterase and effective inhibition of β-amyloid self-aggregation. researchgate.net

Furthermore, 8-aminoquinoline-melatonin derivatives have been evaluated as multifunctional agents for Alzheimer's disease. amegroups.org These hybrids have demonstrated inhibitory activity against β-amyloid aggregation, as well as butyrylcholinesterase inhibition and antioxidant effects. amegroups.org

Quinoline Derivatives in Alzheimer's Disease Therapy

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating the complex nature of Alzheimer's disease. nih.gov Quinoline derivatives have been extensively studied for their ability to interact with various targets implicated in AD pathogenesis. arabjchem.org The structural versatility of the quinoline scaffold allows for the design of hybrid molecules that can simultaneously modulate different aspects of the disease. researchgate.net

Anti-acetylcholinesterase and Anti-butyrylcholinesterase Effects of Quinoline Analogues

A key therapeutic approach for AD involves inhibiting cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase acetylcholine (B1216132) levels in the brain. mdpi.comresearchgate.net In advanced stages of AD, BuChE activity increases while AChE activity decreases, making BuChE a significant therapeutic target. mdpi.comumsha.ac.ir

Numerous studies have reported the synthesis and evaluation of quinoline derivatives as potent cholinesterase inhibitors. For instance, a series of 4-N-phenylaminoquinoline derivatives containing a morpholine (B109124) group were found to be dual inhibitors of both AChE and BuChE. mdpi.com Specifically, compound 11g showed the most potent inhibition against both enzymes, with IC50 values of 1.94 ± 0.13 μM for AChE and 28.37 ± 1.85 μM for BuChE. mdpi.com Similarly, quinoline-ferulic acid hybrids have demonstrated significant inhibitory effects, with one compound exhibiting an IC50 of 0.62 ± 0.17 μM against AChE and another an IC50 of 0.10 ± 0.01 μM against BuChE. arabjchem.org

Furthermore, research on 1,3,5-triazine-quinoline derivatives identified compound 5g as a potent inhibitor, with an IC50 value of 10.82 μM for AChE and a remarkable 0.046 μM for BuChE. researchgate.net Another study on 4-amino-2,3-polymethylenequinoline derivatives revealed selectivity towards BuChE, with IC50 values ranging from 0.084 to 4.27 µM. arabjchem.org The inhibitory activity of these compounds is often influenced by the nature and position of substituents on the quinoline ring. arabjchem.orgmdpi.com For example, the presence of a chlorine atom on the benzene (B151609) ring of 8-hydroxyquinoline derivatives was found to be detrimental to their anti-hBChE activity. arabjchem.org

| Compound Class | Target Enzyme | Potency (IC50) | Reference |

| 4-N-phenylaminoquinoline-morpholine derivative (11g ) | AChE | 1.94 ± 0.13 μM | mdpi.com |

| 4-N-phenylaminoquinoline-morpholine derivative (11g ) | BuChE | 28.37 ± 1.85 μM | mdpi.com |

| Quinoline-ferulic acid hybrid (26a ) | AChE | 0.62 ± 0.17 μM | arabjchem.org |

| Quinoline-ferulic acid hybrid (26b ) | BuChE | 0.10 ± 0.01 μM | arabjchem.org |

| 1,3,5-triazine-quinoline derivative (5g ) | AChE | 10.82 μM | researchgate.net |

| 1,3,5-triazine-quinoline derivative (5g ) | BuChE | 0.046 μM | researchgate.net |

| 4-amino-2,3-polymethylenequinoline derivatives | BuChE | 0.084–4.27 µM | arabjchem.org |

| Hydroxamic acid-containing 4-aminoquinoline derivative (7r ) | AChE | 0.41 μM | nih.gov |

| Hydroxamic acid-containing 4-aminoquinoline derivative (7f ) | BuChE | 1.06 μM | nih.gov |

Metal Chelation Strategies and Amyloid-Beta Aggregation Inhibition with Quinoline Scaffolds

The aggregation of amyloid-beta (Aβ) peptides, often promoted by metal ions like copper and zinc, is a central event in AD pathology. frontiersin.orgacs.org Quinoline derivatives, particularly 8-hydroxyquinolines, have demonstrated the ability to chelate these metal ions and inhibit Aβ aggregation. researchgate.netfrontiersin.org

For example, certain 8-hydroxyquinoline derivatives have been shown to inhibit self-induced and metal-induced Aβ1-42 aggregation. frontiersin.org A series of 4-[(7-chloroquinolin-4-yl)oxy]-3-ethoxybenzaldehyde derivatives were found to inhibit self-mediated Aβ1-42 aggregation by up to 53.73% at a concentration of 50 μM. arabjchem.orgrsc.org These compounds also demonstrated the ability to disaggregate Aβ aggregates induced by AChE and copper ions. rsc.org

Hybrid molecules combining the quinoline scaffold with other pharmacophores have also been developed. A tacrine-8-hydroxyquinoline hybrid was found to be a potent inhibitor of both AChE and BuChE and could selectively chelate copper ions. frontiersin.org Similarly, piano-stool metal complexes incorporating a quinoline benzimidazole-based ligand have shown significant inhibitory activity against Aβ aggregation, with some complexes achieving nearly complete inhibition. rsc.org The chelation of metal ions by these compounds can help restore metal homeostasis and reduce the neurotoxicity associated with metal-Aβ species. frontiersin.orgacs.org

Studies on this compound for Antiviral Applications

The 4-aminoquinoline scaffold, a core component of drugs like chloroquine, has been investigated for its antiviral properties against a range of viruses. acs.orgaccscience.com

Design and Development of 4-Chloroquinoline (B167314) Analogues as SARS-CoV-2 Mpro Inhibitors

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a key target for antiviral drug development. acs.orgnih.gov Several studies have explored the potential of 4-aminoquinoline derivatives as inhibitors of SARS-CoV-2 Mpro. acs.orgaccscience.com

Computational studies have shown that 4-aminoquinoline and 8-aminoquinoline (B160924) analogs of chloroquine can bind to the active site of Mpro, particularly interacting with the catalytic dyad residues Cys145 and His41. acs.org In one study, a series of chloroquine analogs were designed, and their inhibitory activity against Mpro was predicted using a quantitative structure-activity relationship (QSAR) model. nih.gov This led to the synthesis of 4-((7-chloroquinolin-4-yl)amino)phenol , which exhibited a predicted IC50 value of 12 nM and a binding affinity of -7.8 kcal/mol to Mpro. nih.gov

Further in vitro studies have demonstrated the potent antiviral activity of 4-aminoquinoline derivatives against SARS-CoV-2. accscience.com Amodiaquine analogs functionalized with dialkylamino-pendant aminophenol moieties have shown high anti-SARS-CoV-2 activity with low toxicity. jst.go.jp Another study reported that novel aminochloroquine derivatives with longer side chains displayed promising inhibitory effects against the SARS-CoV-2 spike glycoprotein. nih.gov These findings highlight the potential of 4-chloroquinoline-based compounds as a foundation for the development of effective antiviral therapies against SARS-CoV-2. accscience.comnih.gov

Computational Chemistry and Structure Activity Relationship Sar Studies of 4 Chloroquinolin 8 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for 4-Chloroquinolin-8-amine Systems

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. unipd.it These methods have been applied to quinoline (B57606) derivatives to understand their fundamental properties. aip.orgdergipark.org.tr

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial determinants of its chemical reactivity and stability. schrodinger.com The HOMO-LUMO energy gap (ΔE) is a key parameter; a smaller gap generally indicates higher reactivity, as less energy is required for electronic excitation. schrodinger.comajchem-a.com

DFT calculations are employed to determine these properties. For instance, studies on related quinoline derivatives have used the B3LYP functional with various basis sets (e.g., 6-311G, cc-pVQZ) to compute the HOMO and LUMO energies. dergipark.org.trajchem-a.com In one study of an indoloquinoline analogue, the HOMO energy was found to be -6.02 eV and the LUMO energy was -1.70 eV, resulting in an energy gap of -4.32 eV, suggesting high chemical reactivity. ajchem-a.com For chloroquine (B1663885) derivatives, a decrease in the HOMO-LUMO energy gap has been correlated with increased reactivity and a better ability to bind to metal surfaces, which is relevant for applications like corrosion inhibition. ajchem-a.com This analysis helps in predicting how modifications to the this compound scaffold will influence its electronic behavior and, consequently, its biological interactions. ajchem-a.com

| Parameter | Description | Significance in Molecular Analysis |

| HOMO | Highest Occupied Molecular Orbital. The highest energy molecular orbital that contains electrons. | Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. ajchem-a.com |

| LUMO | Lowest Unoccupied Molecular Orbital. The lowest energy molecular orbital that does not contain electrons. | Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. ajchem-a.com |

| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability, as less energy is needed for electronic transitions. schrodinger.comajchem-a.comajchem-a.com |

Molecular Docking Studies on this compound and its Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mbimph.comniscpr.res.in This method is crucial for understanding the interactions that drive biological activity. bruker.comwikipedia.org Docking studies on 4-aminoquinoline (B48711) derivatives have been conducted to explore their potential against various biological targets, including those in malaria, cancer, and viral diseases. mbimph.comniscpr.res.inresearchgate.net

For example, derivatives of 4-amino-7-chloroquinoline have been docked into the active sites of proteins like the dengue virus NS2B/NS3 protease and the main protease (Mpro) of SARS-CoV-2. niscpr.res.innih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues (e.g., Lys74, Leu149 for dengue protease). niscpr.res.in In a study on N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives as potential COVID-19 inhibitors, docking against the 6LU7 protease showed binding energies ranging from -5.4 to -8.1 kcal/mol, indicating stable binding within the active site. researchgate.net The nature and strength of these ligand-receptor interactions are critical for determining the compound's potency and specificity. bruker.com

| Study Focus | Target Protein | Key Findings |

| Anti-Dengue | Dengue Virus NS2B/NS3 Protease | 4-Amino-7-chloroquinoline analogs formed hydrogen bonds and hydrophobic interactions with key residues like Lys74, Leu149, and Trp83. niscpr.res.in |

| Anti-COVID-19 | SARS-CoV-2 Main Protease (Mpro) | N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives showed binding energies up to -8.1 kcal/mol. researchgate.net |

| Antimalarial | Oxidoreductase Protein (1ldg.pdb) | Certain 4-aminoquinoline derivatives demonstrated low binding energies, suggesting potent antimalarial action. mbimph.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govijaems.com These models are invaluable for predicting the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. ijaems.com

For 4-aminoquinoline analogues, QSAR studies have been successfully employed to predict antimalarial, anti-HIV, and anticancer activities. nih.govarabjchem.orgnih.gov These models are typically built using statistical methods like multiple linear regression (MLR) or machine learning algorithms like artificial neural networks (ANN). nih.govarabjchem.org For instance, a QSAR analysis of side-chain modified 4-amino-7-chloroquinolines against Plasmodium falciparum yielded statistically significant models with high correlation coefficients (r² > 0.90), which were then used to predict the antimalarial activity of new analogues. arabjchem.org Similarly, an ANN-based QSAR model was developed to predict the IC50 values of chloroquine analogues against the SARS-CoV-2 Mpro, guiding the design of a derivative with enhanced affinity. nih.gov These studies highlight how QSAR can effectively identify the key structural features (descriptors) that govern biological potency. ijaems.com

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives in Biological Systems

Structure-Activity Relationship (SAR) studies explore how specific changes in a molecule's structure affect its biological activity. researchgate.net For 4-chloroquinoline (B167314) derivatives, SAR analyses have provided crucial guidelines for optimizing their therapeutic properties. nih.govacs.orgarabjchem.org

The biological activity of the quinoline scaffold is highly sensitive to the nature and position of its substituents. researchgate.net SAR studies have shown that modifications at various positions of the 4-aminoquinoline ring system can dramatically alter efficacy.

Position 7: In antimalarial 4-aminoquinolines, the substituent at the 7-position is critical. 7-chloro, 7-bromo, and 7-iodo derivatives often exhibit potent activity against both chloroquine-sensitive and resistant strains of P. falciparum. acs.org In contrast, 7-fluoro, 7-trifluoromethyl, and 7-methoxy derivatives generally show reduced potency. acs.org Increased bulk and hydrophobicity at this position, such as a phenylether substituent, can be advantageous against multi-drug resistant strains. nih.gov

Position 4 (Side Chain): The amino side chain at the 4-position is another key determinant of activity. The length and basicity of this side chain are crucial. nih.gov For instance, the ability to form an intramolecular hydrogen bond within the side chain is linked to potency against chloroquine-resistant malaria. nih.gov Flexible amino groups at this position have also been shown to increase activity in other contexts, such as Alzheimer's disease research. arabjchem.org

Other Positions: Substitutions at other positions, such as methyl groups at positions 6 and 8, have been found to slightly decrease antitubercular activity, whereas chloro and bromo substituents at these positions increased it. cabidigitallibrary.org

The ultimate goal of SAR is to correlate specific structural changes with improved therapeutic outcomes. For 4-aminoquinoline derivatives, these correlations have been established across various therapeutic areas.

Antimalarial Efficacy: The presence of the 4-amino-7-chloroquinoline scaffold is a strong indicator of antimalarial potential. nih.gov Systematic modifications, such as introducing biaryl groups at the 7-position, have led to compounds with good potency against drug-resistant strains and favorable selectivity over mammalian cells. nih.gov

Anticancer Efficacy: A series of 4-aminoquinoline derivatives demonstrated significant cytotoxic effects on human breast tumor cell lines. nih.gov The compound N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as particularly potent, suggesting that this specific side-chain configuration enhances anticancer activity. nih.gov

Antiviral Efficacy: In the search for anti-HIV agents, derivatives of 2-(3-pyridyl)quinoline were found to be the most active and least toxic compounds, providing clear guidelines for designing new antiviral agents of this class. nih.gov

These examples underscore the power of SAR in rationally designing molecules with enhanced efficacy and a better safety profile by systematically modifying the this compound core structure.

Role of 4 Chloroquinolin 8 Amine in Agrochemical Research and Development

Utilization of 4-Amino-8-chloroquinoline as an Intermediate in Agrochemical Synthesis

4-Amino-8-chloroquinoline serves as a key intermediate in the multistep synthesis of complex agrochemicals. lookchem.com The general synthetic strategy involves leveraging the 4-chloroquinoline (B167314) core as a scaffold. The chlorine atom at the 4-position is a reactive site, susceptible to nucleophilic substitution, which allows for its replacement with various amines, thiols, or other moieties. nih.govmdpi.com This flexibility enables chemists to systematically modify the molecule's structure to enhance its biological activity against specific agricultural pests.

The synthesis of potential agrochemicals often begins with the construction of the core quinoline (B57606) ring system, which can be derived from appropriately substituted anilines. dokumen.pub The resulting 4-hydroxyquinolines are then converted to the more reactive 4-chloroquinoline intermediates. dokumen.pub These intermediates, including 4-Chloroquinolin-8-amine, are then reacted with a range of nucleophiles to produce the final, biologically active compounds.

A pertinent example of this synthetic approach is the preparation of novel dithiocarbamate-substituted quinolines. derpharmachemica.com In these syntheses, a chloroquinoline intermediate is reacted with an amine and carbon disulfide in a three-component reaction to yield quinoline derivatives bearing dithiocarbamate (B8719985) groups. derpharmachemica.com Organic dithiocarbamates are a class of compounds recognized for their significant role in agriculture and their utility as agrochemicals. derpharmachemica.comresearchgate.net This process highlights how the chloroquinoline framework is instrumental in building molecules with potential applications in crop protection.

Development of Agricultural Products Incorporating this compound Derived Structures

The versatility of the this compound scaffold has led to the investigation and development of a variety of agrochemical agents, particularly fungicides and herbicides. lookchem.comgoogle.com

Fungicides

Research has extensively explored quinoline derivatives for their fungicidal properties. derpharmachemica.comgoogle.com A notable area of development involves the synthesis of 4-aminoquinoline (B48711) derivatives designed to combat phytopathogenic fungi. In one study, a series of 4-aminoquinolines incorporating a 1,3-benzodioxole (B145889) moiety were synthesized and evaluated for their antifungal activity against several plant pathogens. sci-hub.se The results indicated that many of the synthesized compounds exhibited significant inhibitory effects. sci-hub.se

One compound, in particular, demonstrated high potency. This research underscores the potential of using the 4-aminoquinoline structure as a lead for developing new and effective antifungal agents. sci-hub.se

Table 1: Antifungal Activity of a Lead 4-Aminoquinoline Derivative

| Compound Name | Target Fungus | EC₅₀ (μg/mL) | Comparison to Standard (Azoxystrobin) |

| 6-(furan-2-yl)-N-(4-methylphenyl)-2H- derpharmachemica.comCurrent time information in Bangalore, IN.dioxolo[4,5-g]quinolin-8-amine hydrochloride | C. lunata | 10.3 | More potent |

| 6-(furan-2-yl)-N-(4-methylphenyl)-2H- derpharmachemica.comCurrent time information in Bangalore, IN.dioxolo[4,5-g]quinolin-8-amine hydrochloride | A. alternate | 14.0 | - |

| Data sourced from a study on 4-aminoquinolines bearing a 1,3-benzodioxole moiety. sci-hub.se |

Further research into the structure-activity relationships of quinoline-based fungicides has shown that substitutions on the quinoline ring are critical for activity against specific pathogens like downy mildew. dokumen.pub

Herbicides and Other Agrochemicals

Beyond fungicides, the quinoline core is integral to the development of other crop protection chemicals, including herbicides. google.com Derivatives such as those based on quinolyl-(8)-oxyacetic acid have been a subject of investigation for their herbicidal potential. google.com The broad applicability of the quinoline family of compounds makes them a cornerstone in the synthesis of various biocides and other agents aimed at protecting cultivated plants. derpharmachemica.comgoogle.com

Future Directions and Emerging Research Avenues for 4 Chloroquinolin 8 Amine

Innovative Synthetic Methodologies for 4-Chloroquinolin-8-amine

The development of novel, efficient, and sustainable synthetic methods is paramount for the exploration of new chemical space and the large-scale production of this compound and its analogs. While classical methods for quinoline (B57606) synthesis are well-established, future research is geared towards greener, more atom-economical, and versatile strategies.

Emerging synthetic approaches that could be applied or adapted for this compound include:

Transition Metal-Catalyzed Annulation Reactions: Recent advancements in transition-metal catalysis, particularly with palladium, copper, and iron, offer powerful tools for the construction of the quinoline core. nus.edu.sg Strategies like [4+2] and [3+2+1] annulation reactions provide convergent and highly flexible routes to polysubstituted quinolines under mild conditions. nus.edu.sg The application of these methods could allow for the direct and regioselective synthesis of complex this compound derivatives from readily available starting materials.

Microwave and Ultrasound-Assisted Synthesis: The use of non-conventional energy sources such as microwave irradiation and ultrasound is gaining traction for accelerating reaction times, improving yields, and often enabling reactions under solvent-free conditions. nih.gov These techniques have been successfully applied to the synthesis of various quinoline derivatives and hold significant promise for the efficient production of this compound, reducing the environmental impact of the synthesis. nih.govrsc.org

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly desirable for building molecular complexity in a single step. researchgate.net Developing novel MCRs for the synthesis of the this compound scaffold would significantly streamline the preparation of libraries of derivatives for biological screening.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. The implementation of flow chemistry for the synthesis of this compound could lead to more efficient and reproducible production, which is particularly important for manufacturing active pharmaceutical ingredients.

| Methodology | Key Advantages | Potential Application for this compound | References |

|---|---|---|---|

| Transition Metal-Catalyzed Annulation | High efficiency, broad functional group tolerance, mild reaction conditions. | Direct synthesis of complex derivatives with precise control over substitution patterns. | nus.edu.sg |

| Microwave/Ultrasound-Assisted Synthesis | Reduced reaction times, higher yields, greener reaction conditions. | Rapid and efficient synthesis, suitable for library generation. | nih.govrsc.org |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to molecular diversity. | Streamlined synthesis of diverse libraries of this compound analogs. | researchgate.net |

| Flow Chemistry | Improved safety, scalability, and process control. | Efficient and reproducible large-scale production. |

Advanced Pharmacological Screening and Target Identification for this compound Derivatives

The 8-aminoquinoline (B160924) scaffold is historically renowned for its antimalarial properties, with primaquine (B1584692) being a key example. nih.govresearchgate.netrsc.org However, the pharmacological potential of quinoline derivatives extends far beyond malaria to include anticancer, antibacterial, and antiviral activities. rsc.orgnanobioletters.comnih.gov Future research will focus on employing advanced screening techniques to uncover novel therapeutic applications and to precisely identify the molecular targets of this compound derivatives.

High-Throughput and High-Content Screening: Moving beyond traditional cytotoxicity assays, high-content screening (HCS) platforms can provide multiparametric data on cellular phenotypes, offering deeper insights into the mechanism of action of novel compounds. Screening libraries of this compound derivatives using HCS against a diverse panel of cancer cell lines and pathogenic microbes will be crucial for identifying new lead compounds. nus.edu.sg

Target-Based and Phenotypic Screening: A dual approach, combining target-based screening against known enzymes or receptors (e.g., kinases, topoisomerases) with unbiased phenotypic screening, will be essential. fiveable.me Phenotypic screening, which assesses the effect of a compound on cell or organismal behavior, can uncover unexpected therapeutic activities and novel biological targets. fiveable.me

Chemical Proteomics and Target Deconvolution: For compounds that show promising activity in phenotypic screens, identifying their direct molecular targets is a significant challenge. Advanced techniques such as chemical proteomics, which utilizes chemical probes to isolate and identify protein targets, will be instrumental in the deconvolution of the mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies: Systematic modification of the this compound scaffold and subsequent biological evaluation will continue to be a cornerstone of drug discovery. mdpi.comnih.govnih.gov The resulting SAR data, when combined with computational QSAR modeling, can guide the rational design of more potent and selective analogs. nih.gov For instance, studies on other 4-aminoquinolines have demonstrated that modifications to the side chain can significantly impact antimalarial activity against both sensitive and resistant strains of Plasmodium falciparum. nih.govnih.gov

| Therapeutic Area | Potential Targets/Mechanisms | Advanced Screening Approaches | References |

|---|---|---|---|

| Malaria | Inhibition of hematin (B1673048) polymerization, oxidative stress mechanisms. | Screening against drug-resistant P. falciparum and P. vivax strains, gametocytocidal assays. | nih.govresearchgate.net |

| Cancer | Tyrosine kinase inhibition, cell cycle arrest, induction of apoptosis, modulation of multidrug resistance. | High-content screening on diverse cancer cell lines (e.g., MCF-7, HeLa, PC3), target-based assays against known oncogenic proteins. | nanobioletters.comnih.govmdpi.commdpi.comresearchgate.net |

| Bacterial Infections | Inhibition of essential bacterial enzymes, disruption of cell wall synthesis. | Screening against multidrug-resistant bacterial strains, biofilm inhibition assays. | rsc.org |

Applications in Materials Science and Optoelectronics (e.g., Fluorescent Materials)

The rigid, planar structure and the presence of nitrogen heteroatoms endow the quinoline ring with unique photophysical properties. mdpi.com This makes quinoline derivatives, including those derived from this compound, attractive candidates for applications in materials science and optoelectronics.

Fluorescent Chemosensors: Quinoline-based compounds are known to exhibit fluorescence and can act as chemosensors for the detection of metal ions. nanobioletters.comnih.gov The 8-amino group and the quinoline nitrogen can act as a chelating unit for metal ions. Upon binding, changes in the fluorescence intensity or wavelength can be observed, allowing for the sensitive and selective detection of ions like Zn²⁺ and Fe³⁺. rsc.orgnanobioletters.comnih.gov Future work could involve designing and synthesizing novel this compound derivatives as fluorescent probes for environmental monitoring and biological imaging.

Organic Light-Emitting Diodes (OLEDs): Derivatives of 8-hydroxyquinoline (B1678124), structurally similar to 8-aminoquinolines, are widely used as electron transport and emissive materials in OLEDs. researchgate.netnih.goviitk.ac.inscispace.com The electron-deficient nature of the quinoline ring facilitates electron transport, and modifications to the scaffold can tune the emission color. iitk.ac.inmdpi.com Research into this compound based materials could lead to the development of new, efficient emitters or host materials for OLEDs, potentially with tunable optoelectronic properties. For example, metal complexes of 5-chloro-8-hydroxyquinoline (B194070) have been investigated as green light-emitting materials in OLEDs. researchgate.net

Nonlinear Optical (NLO) Materials: The extended π-conjugated system of quinoline derivatives can give rise to significant nonlinear optical properties. mdpi.com By strategically adding electron-donating and electron-accepting groups to the quinoline core, molecules with large hyperpolarizabilities can be designed. These materials have potential applications in optical data storage, telecommunications, and optical computing. mdpi.com

Interdisciplinary Approaches in this compound Research

The complexity of modern scientific challenges necessitates a move away from siloed research towards more integrated and interdisciplinary approaches. The future of research on this compound will heavily rely on the convergence of chemistry, biology, physics, and computer science.

Computational and Theoretical Chemistry: In silico methods are becoming indispensable tools in chemical research. mdpi.comamanote.com Density Functional Theory (DFT) calculations can be used to predict the electronic and optical properties of new this compound derivatives, guiding the design of new materials for optoelectronic applications. nih.gov Molecular docking and molecular dynamics simulations can predict the binding modes of these derivatives to biological targets, facilitating rational drug design and the interpretation of SAR data. nih.gov

Systems Biology and Pharmacology: A systems biology approach seeks to understand the complex interactions within biological systems. nih.govdrugtargetreview.comfrontiersin.org Instead of focusing on a single target, systems pharmacology analyzes how a drug affects entire cellular networks. fiveable.medrugtargetreview.com Applying this approach to this compound derivatives could help in predicting off-target effects, understanding mechanisms of drug resistance, and identifying novel combination therapies. drugtargetreview.com

Chemical Biology: The development of chemical tools, such as biotinylated or fluorescently tagged derivatives of this compound, will be crucial for probing biological systems. These tools can be used in techniques like pull-down assays and fluorescence microscopy to identify binding partners and visualize the subcellular localization of the compounds, providing valuable mechanistic insights.

By embracing these future directions and fostering interdisciplinary collaborations, the scientific community can continue to unlock the vast potential of this compound and its derivatives, leading to the development of new medicines and advanced materials.

Q & A

Q. What are the common synthetic routes for 4-Chloroquinolin-8-amine, and how do reaction conditions influence yield?

- Methodological Answer : A validated synthesis involves refluxing this compound precursors (e.g., quinoline derivatives) with aqueous 6 M HCl, toluene, and (2E)-but-2-enal for 3 hours. Post-reaction neutralization with NaOH and purification via chromatography or crystallization yields the compound (75% yield). Key factors include:

- Reaction time : Prolonged reflux (>3 hours) may degrade intermediates.

- Solvent system : Aqueous HCl ensures protonation of intermediates, enhancing reactivity.

- Purification : Recrystallization in CH₂Cl₂ improves purity .

| Synthetic Route | Reagents/Conditions | Yield |

|---|---|---|

| HCl-mediated cyclization | 6 M HCl, toluene, (2E)-but-2-enal, reflux (3 h) | 75% |

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Q. How does the solubility profile of this compound influence formulation strategies?

- Methodological Answer : The compound exhibits moderate solubility in polar organic solvents (e.g., DMSO, ethanol) but limited aqueous solubility. For in vitro assays, prepare stock solutions in DMSO (≤1% v/v) to avoid solvent toxicity. For pharmacokinetic studies, consider prodrug derivatization (e.g., methanesulfonate esters) to enhance bioavailability .

Advanced Research Questions

Q. What strategies optimize the synthesis yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Catalyst screening : Use Pd/C or CuI to accelerate amination steps.

- Temperature control : Maintain reaction temperatures below 100°C to prevent decomposition.

- Purification : Employ flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers. For example, N-(3-(4-benzhydrylpiperazin-1-yl)propyl)-7-chloroquinolin-4-amine achieved 31% yield after recrystallization .